Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-methoxyphenyl)-2,5-dioxo-7-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
- Ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-7-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
Uniqueness
Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.
Biological Activity
Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 1420794-30-4) is a synthetic compound belonging to the quinoline class. It is characterized by its unique trifluoromethyl group and dioxo functionality which contribute to its biological activity. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H12F3NO4
- Molecular Weight : 303.23 g/mol
- Structure : The compound features a hexahydroquinoline core with two carbonyl groups and a trifluoromethyl substituent.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoline derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro Studies : The compound was evaluated against various cancer cell lines and demonstrated significant cytotoxicity. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. This compound has been assessed for its efficacy against bacterial strains:
- Bacterial Inhibition : In laboratory settings, the compound exhibited effective inhibition against several pathogenic bacteria. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances its antimicrobial potency.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been a focus of research:
- Mechanism : It is suggested that the compound may inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide production in macrophages. This indicates potential use in treating inflammatory diseases.
Neuroprotective Effects
Emerging research indicates that compounds in this class may provide neuroprotective benefits:
- Acetylcholinesterase Inhibition : Some studies have reported that quinoline derivatives can act as inhibitors of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
Table of Biological Activities
Case Study: Antitumor Efficacy
In a study conducted on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values indicating potent activity compared to standard chemotherapeutics. Apoptotic assays confirmed that treatment led to increased cell death through caspase activation.
Future Directions
Ongoing research aims to optimize the structure of this compound to enhance its biological activities further. Potential modifications include varying the substituents on the quinoline ring to improve selectivity and potency against specific targets.
Properties
Molecular Formula |
C13H12F3NO4 |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
ethyl 2,5-dioxo-7-(trifluoromethyl)-1,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12F3NO4/c1-2-21-12(20)8-5-7-9(17-11(8)19)3-6(4-10(7)18)13(14,15)16/h5-6H,2-4H2,1H3,(H,17,19) |
InChI Key |
NUYXOVCXRNOBFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)C(F)(F)F)NC1=O |
Origin of Product |
United States |
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